molecular formula C7H10N4 B8809536 5-amino-1-propyl-1H-pyrazole-4-carbonitrile

5-amino-1-propyl-1H-pyrazole-4-carbonitrile

Cat. No. B8809536
M. Wt: 150.18 g/mol
InChI Key: GJKBSGKZDKYIPS-UHFFFAOYSA-N
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Patent
US06200980B1

Procedure details

A solution of 5-amino-4-cyano-1-n-propylpyrazole (J. Med. Chem., 1968, 11, 79; 4.0 g, 0.0027 mol) in a mixture of concentrated sulphuric acid (30 ml) and water (3 ml) was heated at 90° C. for 1 hour. The cool reaction mixture was poured into ice/water (70 g) and the resulting mixture basified with solid sodium carbonate to pH 8. The aqueous solution thus obtained was extracted with ethyl acetate (5×100 ml), the combined extracts dried (Na2SO4) and the solvent removed by evaporation under vacuum to give the title compound as a pale yellow solid (4.25 g, 95%). A sample was obtained as colourless crystals, m.p. 183-185° C., by crystallisation from methanol-diethyl ether. Found: C, 50.39; H, 6.94; N, 33.21. C7H12N4O requires C, 49.99; H, 7.19; N, 33.31%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][CH3:9])[N:5]=[CH:4][C:3]=1[C:10]#[N:11].S(=O)(=O)(O)[OH:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][CH3:9])[N:5]=[CH:4][C:3]=1[C:10]([NH2:11])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=NN1CCC)C#N
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
70 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cool reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCC)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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